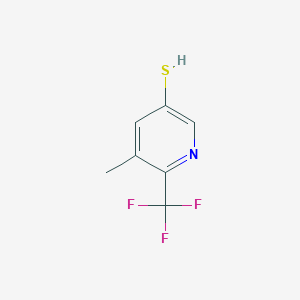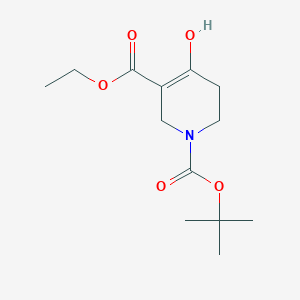![molecular formula C14H16N2O3 B13911513 tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)
tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a dihydrobenzofuran moiety. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can be used to modify peptides and proteins, aiding in the investigation of their structure and function .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in large-scale chemical production .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate involves its interaction with specific molecular targets. The tert-butyl group can be cleaved under acidic conditions, releasing the active carbamate moiety . This moiety can then interact with enzymes or receptors, modulating their activity. The cyano group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc-ethylenediamine: Another carbamate compound used in organic synthesis.
3-(Boc-amino)-1-propanol: A carbamate compound with a hydroxyl group, used in various chemical reactions.
Uniqueness: tert-Butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate is unique due to its specific structure, which includes a cyano group and a dihydrobenzofuran moiety. This structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-6-cyano-2,3-dihydro-1-benzofuran-3-yl]carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-11-8-18-12-6-9(7-15)4-5-10(11)12/h4-6,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
HRQMXQDRNZGYRH-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC(=C2)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)

![4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13911443.png)



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911471.png)

![N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide](/img/structure/B13911483.png)

![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B13911494.png)



